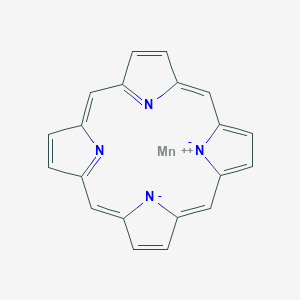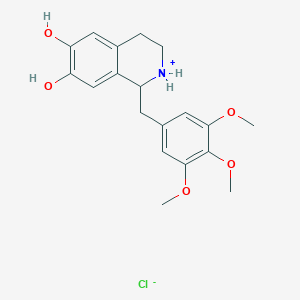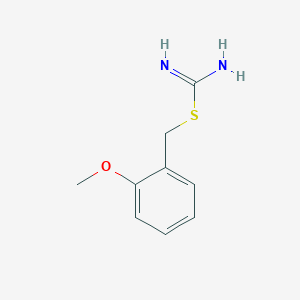
Manganese(III) porphyrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Manganese(III) porphyrin (Mn(III)P) is a type of metalloporphyrin that has gained significant attention in recent years due to its potential applications in various fields of science, including catalysis, medicine, and environmental remediation. Mn(III)P is a complex molecule that consists of a central manganese ion coordinated to a porphyrin ligand. The molecule is highly stable and has unique redox properties, making it an excellent candidate for various applications.
Mécanisme D'action
The mechanism of action of Mn(III)P depends on its specific application. In catalysis, Mn(III)P acts as an oxidizing agent, facilitating the oxidation of organic compounds. In medicine, Mn(III)P acts as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage. In environmental remediation, Mn(III)P acts as a catalyst for the degradation of pollutants.
Biochemical and Physiological Effects:
Mn(III)P has been shown to have several biochemical and physiological effects. In medicine, Mn(III)P has been shown to protect against oxidative stress, reduce inflammation, and improve mitochondrial function. In environmental remediation, Mn(III)P has been shown to degrade pollutants and improve water and air quality.
Avantages Et Limitations Des Expériences En Laboratoire
Mn(III)P has several advantages for lab experiments, including its stability, redox properties, and versatility. However, there are also some limitations, such as the high cost of synthesis and the potential toxicity of the molecule.
Orientations Futures
There are several future directions for the study and application of Mn(III)P. In medicine, Mn(III)P has the potential to be developed into a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. In environmental remediation, Mn(III)P could be used for the removal of pollutants from water and air. Additionally, further research is needed to understand the mechanism of action of Mn(III)P and to optimize its properties for various applications.
In conclusion, Mn(III)P is a complex molecule with unique properties that make it a promising candidate for various applications in science. Further research is needed to fully understand its potential and to optimize its properties for specific applications.
Méthodes De Synthèse
There are several methods for synthesizing Mn(III)P, including the direct reaction of manganese(II) salts with porphyrin ligands, the oxidation of Mn(II)P with various oxidizing agents, and the reaction of Mn(II)P with peroxides. The choice of synthesis method depends on the specific application and the desired properties of the final product.
Applications De Recherche Scientifique
Mn(III)P has been extensively studied for its potential applications in catalysis, particularly in the oxidation of organic compounds. The molecule has also shown promising results in the treatment of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Additionally, Mn(III)P has been used in environmental remediation, such as the removal of pollutants from water and air.
Propriétés
Numéro CAS |
15213-43-1 |
|---|---|
Formule moléculaire |
C20H12MnN4 |
Poids moléculaire |
363.3 g/mol |
Nom IUPAC |
manganese(2+);porphyrin-22,23-diide |
InChI |
InChI=1S/C20H12N4.Mn/c1-2-14-10-16-5-6-18(23-16)12-20-8-7-19(24-20)11-17-4-3-15(22-17)9-13(1)21-14;/h1-12H;/q-2;+2 |
Clé InChI |
SHGAIWMPHRJNOD-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC3=CC=C([N-]3)C=C4C=CC(=N4)C=C5C=CC(=N5)C=C1[N-]2.[Mn+2] |
SMILES canonique |
C1=CC2=CC3=CC=C([N-]3)C=C4C=CC(=N4)C=C5C=CC(=N5)C=C1[N-]2.[Mn+2] |
Synonymes |
manganese(III) porphyrin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,5-dihydroxy-3-[(E)-16-(2-hydroxy-5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)hexadec-8-enyl]-6-methylcyclohexa-2,5-diene-1,4-dione](/img/structure/B231437.png)







![(3S,5S,10S,13R,14S,17R)-3-[(2R,5R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B231462.png)
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] N-sulfooxyhex-5-enimidothioate](/img/structure/B231464.png)
![Hydrazinecarboxamide, 2-[3-(4-methoxyphenyl)-1-methyl-2-propenylidene]-](/img/structure/B231465.png)
![Dimethyl([(silylmethyl)silyl]methyl)silane](/img/structure/B231466.png)